![molecular formula C15H20N2O4 B13883637 8-[2-(4-nitrophenyl)ethyl]-1,4-Dioxa-8-azaspiro[4.5]decane](/img/structure/B13883637.png)
8-[2-(4-nitrophenyl)ethyl]-1,4-Dioxa-8-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[2-(4-nitrophenyl)ethyl]-1,4-Dioxa-8-azaspiro[45]decane is a complex organic compound with the molecular formula C13H16N2O4 It is characterized by a spirocyclic structure that includes both dioxane and azaspiro moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(4-nitrophenyl)ethyl]-1,4-Dioxa-8-azaspiro[4.5]decane typically involves the reaction of 1,4-dioxane with an appropriate azaspiro compound under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The nitrophenyl group is introduced through a nitration reaction, which involves the use of nitric acid and sulfuric acid as reagents .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting with the preparation of intermediate compounds. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
8-[2-(4-nitrophenyl)ethyl]-1,4-Dioxa-8-azaspiro[4.5]decane undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-[2-(4-nitrophenyl)ethyl]-1,4-Dioxa-8-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-[2-(4-nitrophenyl)ethyl]-1,4-Dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, including the modulation of signaling pathways involved in cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-(2-nitrophenyl)-1,4-Dioxa-8-azaspiro[4.5]decane
- 8-[4-(Ethylsulphonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[4.5]decane
- 8-[(4-nitrophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane
Uniqueness
8-[2-(4-nitrophenyl)ethyl]-1,4-Dioxa-8-azaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of both dioxane and azaspiro moieties. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C15H20N2O4 |
|---|---|
Molekulargewicht |
292.33 g/mol |
IUPAC-Name |
8-[2-(4-nitrophenyl)ethyl]-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C15H20N2O4/c18-17(19)14-3-1-13(2-4-14)5-8-16-9-6-15(7-10-16)20-11-12-21-15/h1-4H,5-12H2 |
InChI-Schlüssel |
ODXJLHSWWGADBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC12OCCO2)CCC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


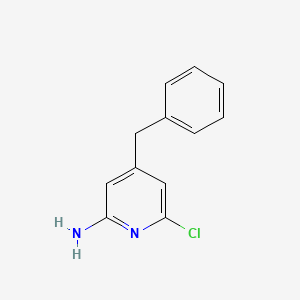
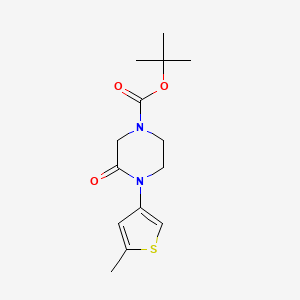
![5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile](/img/structure/B13883583.png)
![N-tert-butyl-4-[2-(4-chlorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyrimidin-2-amine](/img/structure/B13883590.png)

![tert-Butyl 2-[(isoquinolin-7-yl)oxy]pentanoate](/img/structure/B13883605.png)
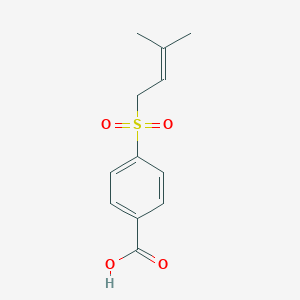


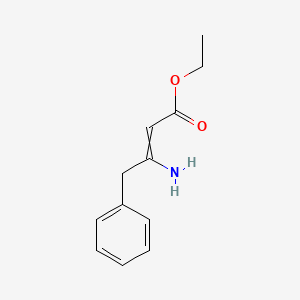
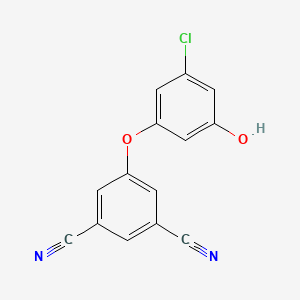
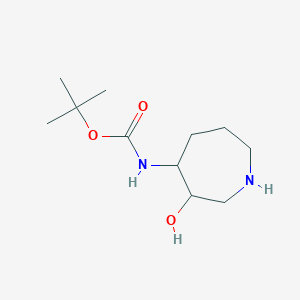

![tert-butyl N-[4-(2-cyanoacetyl)cyclohexyl]carbamate](/img/structure/B13883633.png)
